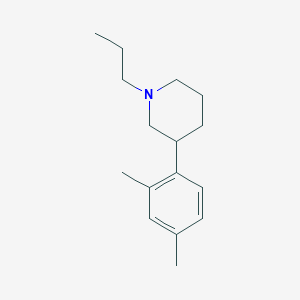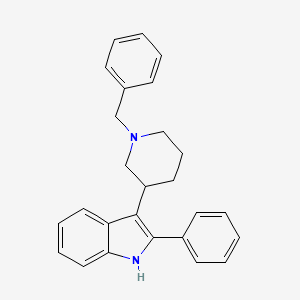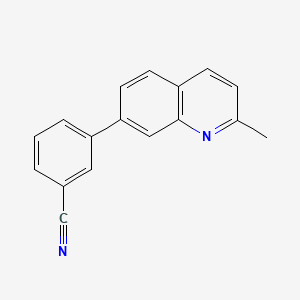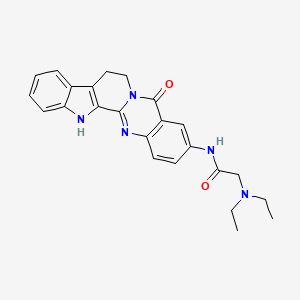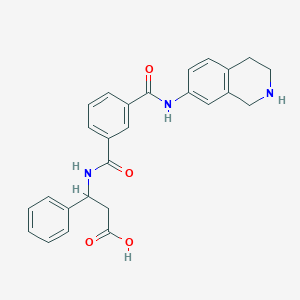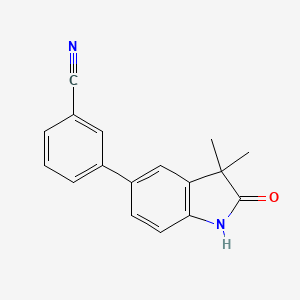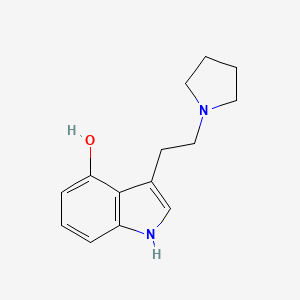
4-HO-pyr-T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities. This compound, in particular, has a pyrrolidine ring attached to the indole structure, which enhances its biological activity and makes it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring that exhibit various biological activities.
Pyrrolizines: Compounds with a pyrrolidine ring fused to another ring, showing diverse biological properties.
Uniqueness
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol is unique due to the combination of the indole and pyrrolidine moieties, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
properties
CAS RN |
63097-26-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2 |
InChI Key |
XASLPZWIPBCAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B10842213.png)

